
Einecs 248-109-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 248-109-4, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound commonly used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is widely used in the production of plastics, rubbers, and other polymeric materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through recrystallization and drying to obtain the final crystalline powder.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, primarily involving radical formation. The most common reactions include:
Thermal Decomposition: Upon heating, the compound decomposes to form nitrogen gas and free radicals.
Polymerization: The free radicals generated from thermal decomposition initiate polymerization reactions, leading to the formation of polymers.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. The major products formed from these reactions are nitrogen gas and polymeric materials.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile, polystyrene, and polyvinyl chloride.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress.
Medicine: It is employed in the development of drug delivery systems and controlled-release formulations.
Industry: The compound is used in the production of plastics, rubbers, and other polymeric materials, contributing to the manufacturing of consumer goods and industrial products.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The decomposition process can be represented as follows:
CH3C(CN)(N2H2)CH3→CH3C(CN)CH3+N2
The free radicals formed during decomposition initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets and pathways involved in these reactions are primarily related to the radical-induced polymerization process.
Vergleich Mit ähnlichen Verbindungen
2,2’-azobis(2-methylpropionitrile) can be compared with other radical initiators, such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates.
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator, known for its application in polymerization and as a bleaching agent.
Potassium Persulfate: Used as an initiator in emulsion polymerization and as an oxidizing agent in various chemical reactions.
2,2’-azobis(2-methylpropionitrile) stands out due to its stability and controlled decomposition, making it a preferred choice in many polymerization processes.
Eigenschaften
CAS-Nummer |
26921-01-7 |
|---|---|
Molekularformel |
C40H22CoN6O14S2- |
Molekulargewicht |
933.7 g/mol |
IUPAC-Name |
cobalt(3+);7-(dioxidoamino)-3-oxo-4-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]naphthalene-1-sulfonate;hydron;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.C20H11N3O7S.Co/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30);1-10H,(H,28,29,30);/q;-2;+3/p-2 |
InChI-Schlüssel |
XAGYCTUGSNXICY-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C4=C(C=C(C=C4)N([O-])[O-])C(=CC3=O)S(=O)(=O)[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)
![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
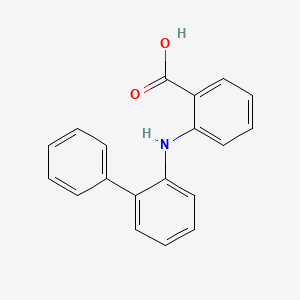
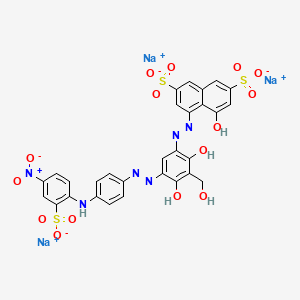
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
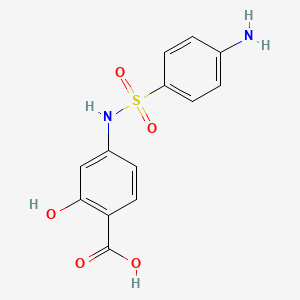
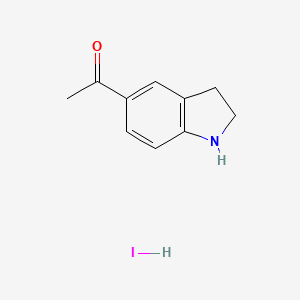

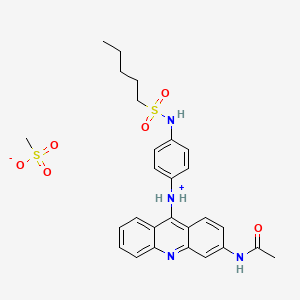
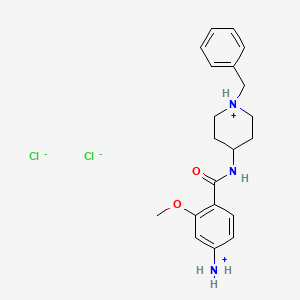
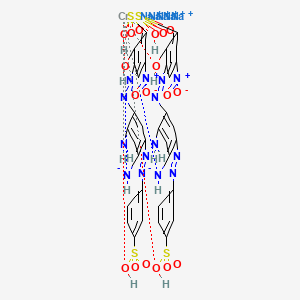
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)
![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
